![molecular formula C28H44O10 B1264163 Forskoditerpenoside E](/img/structure/B1264163.png)
Forskoditerpenoside E
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Overview
Description
Forskoditerpenoside E is a diterpene glycoside that is labd-14-en-11-one substituted by beta-acetoxy group at position 6, an epoxy group between positions 8 and 13 and a beta-D-glucopyranosyloxy group at position 1 (the 1alpha stereoisomer). Isolated from the whole plant of Coleus forskohlii, it shows relaxative effects on isolated guinea pig tracheal spirals in vitro. It has a role as a metabolite and a muscle relaxant. It is a beta-D-glucoside, an acetate ester, a cyclic ether, a cyclic ketone, a diterpene glycoside and a labdane diterpenoid.
Scientific Research Applications
Activation of Adenylate Cyclase
Forskolin, a compound related to forskoditerpenoside, is known to activate adenylate cyclase in various tissues, significantly affecting cellular functions. This has been observed in brain membranes and slices, indicating a broad impact on cellular signaling and neurotransmitter responses (Seamon, Padgett, & Daly, 1981) (Daly, Padgett, & Seamon, 1982).
Potential in Cancer Therapy
Research suggests that forskolin, and by extension compounds like forskoditerpenoside E, may have significant implications in cancer therapy. The role of cAMP signaling in cancer biology and the potential of forskolin as an anticancer agent highlight its relevance in oncological research (Sapio et al., 2017).
Osteoconductive Properties
Forskolin-loaded halloysite nanotubes have been investigated for their potential in tissue engineering, specifically for their osteoinductive properties. This research is critical for advancing regenerative medicine and understanding how forskoditerpenoside E could contribute to bone healing and development (Naumenko, Guryanov, Zakirova, & Fakhrullin, 2021).
Metabolic Engineering for Compound Production
Efforts in metabolic engineering have focused on producing precursors to forskolin, which is structurally similar to forskoditerpenoside E. This research is pivotal for sustainable and efficient production of such compounds, highlighting their pharmaceutical significance (Pateraki et al., 2017).
Impact on Bone Resorption
Investigations into forskolin's effects on bone resorption provide insights into its potential role in bone metabolism and disease treatment. This could imply similar applications for forskoditerpenoside E in areas like osteoporosis and other bone-related conditions (Lorenzo, Sousa, & Quinton, 1986).
properties
Product Name |
Forskoditerpenoside E |
---|---|
Molecular Formula |
C28H44O10 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(3R,4aR,6R,6aS,10S,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate |
InChI |
InChI=1S/C28H44O10/c1-8-26(5)11-15(31)22-27(6,38-26)12-16(35-14(2)30)23-25(3,4)10-9-18(28(22,23)7)37-24-21(34)20(33)19(32)17(13-29)36-24/h8,16-24,29,32-34H,1,9-13H2,2-7H3/t16-,17-,18+,19-,20+,21-,22+,23+,24+,26+,27-,28-/m1/s1 |
InChI Key |
ZBNOVDLAFYUSJT-KHGPFLBYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](C(=O)C[C@](O2)(C)C=C)[C@@]3([C@@H]1C(CC[C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C(C(=O)CC(O2)(C)C=C)C3(C1C(CCC3OC4C(C(C(C(O4)CO)O)O)O)(C)C)C)C |
synonyms |
forskoditerpenoside E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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